3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one
Description
The compound 3-hydroxy-4-isonicotinoyl-5-(4-methoxyphenyl)-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a pyrrolidinone derivative characterized by multiple functional groups:
- 4-Methoxyphenyl group: An aromatic ring with a methoxy substituent (–OCH₃) at position 5, providing electron-donating resonance effects.
- 3-Morpholinopropyl chain: A morpholine-containing alkyl chain at position 1, enhancing solubility via tertiary amine and ether functionalities.
Computational methods, such as density functional theory (DFT) for thermochemical analysis , could elucidate its electronic properties and reactivity.
Properties
IUPAC Name |
(4E)-4-[hydroxy(pyridin-4-yl)methylidene]-5-(4-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-19-5-3-17(4-6-19)21-20(22(28)18-7-9-25-10-8-18)23(29)24(30)27(21)12-2-11-26-13-15-32-16-14-26/h3-10,21,28H,2,11-16H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDXNKGGGIZOCC-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(=C(C3=CC=NC=C3)O)C(=O)C(=O)N2CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C2/C(=C(/C3=CC=NC=C3)\O)/C(=O)C(=O)N2CCCN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues identified in the evidence are compared below:
Electronic and Physicochemical Properties
- Electron-Donating vs. In contrast, 4-fluorophenyl (in ) withdraws electrons inductively, altering binding affinity in biological targets. The isonicotinoyl group (pyridine-4-carbonyl) in the target compound is more polar than benzoyl derivatives (e.g., ), affecting solubility and logP values.
- Solubility and Pharmacokinetics: The 3-morpholinopropyl chain, common across analogues, improves aqueous solubility via tertiary amine protonation and ether oxygen hydrogen bonding . Bulky substituents (e.g., isopropoxy in ) may reduce solubility but enhance target selectivity through steric exclusion.
Computational Predictions
- DFT Calculations : The target compound’s electronic properties (e.g., HOMO-LUMO gaps, absolute hardness ) could be modeled using DFT methods , predicting reactivity toward electrophiles or nucleophiles.
- LogP and pKa : Substituent variations (e.g., fluorine in vs. methoxy in the target) would shift logP (lipophilicity) and ionization states, influencing bioavailability.
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